Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of phenylalanine and is often used in various chemical and biological research applications. The compound is known for its unique structure, which includes both amino and ester functional groups, making it versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-aminophenylacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester
Industrial Production Methods
In industrial settings, the production of Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride may involve large-scale esterification and amination processes. These methods often utilize continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines are used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-aminophenyl)acetate hydrochloride
- Methyl 2-(4-aminophenyl)acetate hydrochloride
- Methyl 2-(3-hydroxyphenyl)acetate
Uniqueness
Methyl 2-amino-2-(3-aminophenyl)acetate hydrochloride is unique due to the presence of both amino and ester functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and biological research.
Properties
IUPAC Name |
methyl 2-amino-2-(3-aminophenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZGHDYMCZIZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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